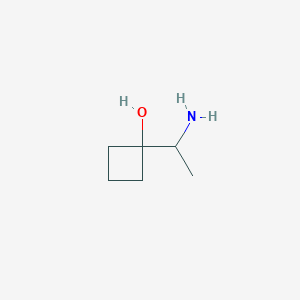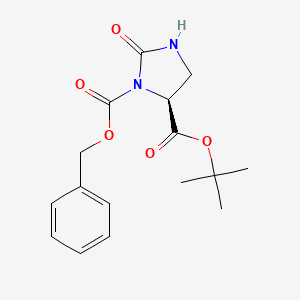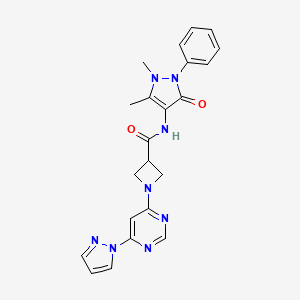
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine is an organic compound with the molecular formula C9H20N2. It is a colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is known for its use as an intermediate in the synthesis of hindered amine light stabilizers, which are crucial in protecting polymers from degradation due to UV radiation .
Wirkmechanismus
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is used for synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in a variety of reactions and pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine’s action would depend on the specific reactions it is involved in during organic synthesis . The exact outcomes would vary based on the other compounds present and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. One common method is the Wolff-Kishner reduction, where the ketone is converted to the corresponding hydrazone, followed by heating with a strong base to yield the amine . Another method involves the catalytic hydrogenation of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidone .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the oxime or hydrazone intermediates under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines or other derivatives depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the nitroxide radical.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in the synthesis of nitroxide radicals.
2,2,6,6-Tetramethyl-4-piperidone: The precursor for the synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine.
Uniqueness
This compound is unique due to its ability to form stable nitroxide radicals, which are valuable in both research and industrial applications. Its stability and reactivity make it a versatile compound in various chemical processes .
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNKFCDVGRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2983126.png)

![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)






